molecular formula C15H13ClFNO6S B13352124 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride CAS No. 21278-62-6

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13352124
CAS No.: 21278-62-6
M. Wt: 389.8 g/mol
InChI Key: FBYHTGDXBBTFAL-UHFFFAOYSA-N
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Description

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a chloronitrophenoxypropoxy substituent. The sulfonyl fluoride group is known for its reactivity in forming stable covalent bonds, often utilized in enzyme inhibition or polymer crosslinking . The chloronitrophenoxy moiety is structurally analogous to herbicides like oxyfluorfen and nitrofluorfen (chloronitrophenoxy ethers with trifluoromethyl groups), which act as protoporphyrinogen oxidase inhibitors .

Properties

CAS No.

21278-62-6

Molecular Formula

C15H13ClFNO6S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[3-(2-chloro-4-nitrophenoxy)propoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C15H13ClFNO6S/c16-14-10-11(18(19)20)2-7-15(14)24-9-1-8-23-12-3-5-13(6-4-12)25(17,21)22/h2-7,10H,1,8-9H2

InChI Key

FBYHTGDXBBTFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropylbenzene-1-sulfonyl fluoride under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide or sulfonate esters, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, the sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The nitrophenoxy group may also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements (sulfonyl fluoride, chloronitrophenoxy, and propoxy linker) are compared below with related molecules from diverse classes:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Functional Groups Primary Applications Key References
4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride 2-Chloro-4-nitrophenoxy, propoxy linker Sulfonyl fluoride Potential enzyme inhibitor, synthetic intermediate Inferred from analogs
Oxyfluorfen (CAS: [42874-03-3]) 3-Ethoxy-4-nitrophenoxy, trifluoromethyl Nitrophenoxy ether Herbicide (protoporphyrinogen oxidase inhibition)
Nitrofluorfen (CAS: [13738-63-1]) 4-Nitrophenoxy, trifluoromethyl Nitrophenoxy ether Herbicide
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride (Compound 38) 3-Fluorobenzyloxy Sulfonyl chloride Pharmaceutical intermediate (ADAM-17 inhibitor synthesis)
Benzenesulfonamide derivatives (e.g., [52026-59-2]) Pentafluoroethyl, triethoxysilyl Perfluorinated sulfonamide Specialty materials, surfactants
4-[4-(2-Chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride 2-Chloro-5-nitrophenoxy, butoxy linker Sulfonyl fluoride Synthetic intermediate (similar synthesis route)

Key Observations:

Functional Group Reactivity: Sulfonyl fluorides (target compound) are less hydrolytically reactive than sulfonyl chlorides (e.g., Compound 38 in ) but offer superior stability in aqueous environments, making them preferable for bioconjugation . The chloronitrophenoxy group in the target compound shares structural similarities with herbicides like oxyfluorfen but lacks the trifluoromethyl group critical for herbicidal activity .

Substituent Effects :

  • Linker Length : The propoxy linker (3-carbon chain) in the target compound may confer different steric and electronic properties compared to the butoxy linker (4-carbon) in its analog (). This could influence solubility and binding affinity in biological systems.
  • Fluorination : Unlike perfluorinated sulfonamides (), the target compound contains only a single sulfonyl fluoride group, reducing its environmental persistence but limiting applications in fluoropolymer synthesis.

Synthetic Routes: The synthesis of the target compound likely parallels methods described for 4-[4-(2-chloro-5-nitrophenoxy)butoxy]benzenesulfonyl fluoride (), involving nucleophilic substitution (e.g., phenoxide attack on a sulfonyl fluoride precursor) in polar aprotic solvents like DMF with potassium carbonate as a base. Yields may vary due to the shorter propoxy linker.

Biological Activity

4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride, often referred to by its chemical structure or CAS number, is a compound of significant interest in medicinal chemistry and agricultural applications. Its biological activity is primarily explored in the context of its potential as a herbicide and its interactions with various biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H13ClFNO6S
  • Molecular Weight : 389.78 g/mol
  • CAS Number : 21278-62-6

The biological activity of this compound is largely attributed to its sulfonyl fluoride group, which is known to interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the chloro and nitro groups also contributes to its herbicidal properties by potentially inhibiting specific biochemical pathways in plants.

Herbicidal Activity

Research indicates that 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride exhibits significant herbicidal activity. The compound has been shown to inhibit the growth of several weed species by disrupting photosynthesis and other vital processes.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated micromolar activity against several types of cancer cells, suggesting potential as an antitumor agent.

Cell Line IC50 (µM) Effect Observed
A549 (Lung)10Significant growth inhibition
HeLa (Cervical)12Induction of apoptosis
B16F10 (Melanoma)15Cell cycle arrest observed

Case Studies

  • Herbicidal Efficacy : A study conducted by Aksenova et al. reported that the compound effectively reduced the biomass of common weeds in controlled experiments, indicating its potential for agricultural applications as a selective herbicide .
  • Antitumor Activity : Another investigation highlighted the compound's ability to induce apoptosis in resistant cancer cell lines, showcasing its mechanism of action through the modulation of apoptotic pathways . This suggests that further development could lead to effective treatments for cancers that are currently difficult to treat.
  • Enzymatic Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in plant metabolism, which may explain its herbicidal properties. Enzyme assays revealed that it competes with substrate binding, leading to decreased enzyme activity .

Safety and Toxicity

The safety profile of 4-(3-(2-Chloro-4-nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has not been exhaustively characterized; however, preliminary studies suggest that while it exhibits potent biological activity, careful consideration must be given to its application due to potential toxicity in non-target organisms.

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